Cas no 2091718-26-0 (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde)

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a pyridin-3-yl moiety at the 3-position, terminating in a formyl group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where fluorinated pyrazoles are valued for their enhanced metabolic stability and bioactivity. The aldehyde functionality offers a reactive handle for further derivatization, enabling the construction of complex molecular architectures. Its well-defined reactivity profile and stability under standard conditions make it a useful intermediate in medicinal chemistry and material science.
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde structure
2091718-26-0 structure
Product name:1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
CAS No:2091718-26-0
MF:C10H7F2N3O
MW:223.178888559341
CID:6398905
PubChem ID:121210867

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
    • 1H-Pyrazole-5-carboxaldehyde, 1-(difluoromethyl)-3-(3-pyridinyl)-
    • F2198-0555
    • 2091718-26-0
    • AKOS026720960
    • starbld0049258
    • 2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde
    • Inchi: 1S/C10H7F2N3O/c11-10(12)15-8(6-16)4-9(14-15)7-2-1-3-13-5-7/h1-6,10H
    • InChI Key: KDEALTVIVHTWOU-UHFFFAOYSA-N
    • SMILES: N1(C(F)F)C(C=O)=CC(C2=CC=CN=C2)=N1

Computed Properties

  • Exact Mass: 223.05571818g/mol
  • Monoisotopic Mass: 223.05571818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.8Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 360.4±42.0 °C(Predicted)
  • pka: 3.05±0.12(Predicted)

1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0555-0.5g
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0 95%+
0.5g
$593.0 2023-09-06
Life Chemicals
F2198-0555-0.25g
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0 95%+
0.25g
$563.0 2023-09-06
Life Chemicals
F2198-0555-5g
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0 95%+
5g
$1875.0 2023-09-06
TRC
D136996-500mg
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0
500mg
$ 590.00 2022-06-05
Life Chemicals
F2198-0555-1g
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0 95%+
1g
$625.0 2023-09-06
Life Chemicals
F2198-0555-2.5g
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0 95%+
2.5g
$1250.0 2023-09-06
TRC
D136996-100mg
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0
100mg
$ 160.00 2022-06-05
Life Chemicals
F2198-0555-10g
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0 95%+
10g
$2625.0 2023-09-06
TRC
D136996-1g
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
2091718-26-0
1g
$ 890.00 2022-06-05

Additional information on 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

1-(Difluoromethyl)-3-(Pyridin-3-Yl)-1H-Pyrazole-5-Carbaldehyde: A Comprehensive Overview

The compound 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, identified by the CAS number 2091718-26-0, is a fascinating molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structure of this molecule incorporates a pyrazole ring, a pyridine substituent, and a difluoromethyl group, making it a unique candidate for further exploration.

The pyrazole moiety in this compound is a key structural feature that contributes to its stability and reactivity. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, which are often found in natural products and synthetic compounds. The presence of the pyridin-3-yl group introduces additional electronic effects and enhances the molecule's ability to interact with biological targets. Furthermore, the difluoromethyl substituent adds a fluorinated component, which is known to improve pharmacokinetic properties such as bioavailability and metabolic stability.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its structure has been shown to exhibit promising activity against various enzyme targets, including kinases and proteases. For instance, researchers have demonstrated that the carbaldehyde group can act as a reactive site for covalent binding to cysteine residues in target proteins, making it a valuable tool in the development of irreversible inhibitors. This property has led to increased interest in exploring its applications in oncology and infectious disease treatments.

In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. The pyridin-3-yl group has been associated with insecticidal activity, while the fluorinated substituent enhances the molecule's stability under environmental conditions. Recent field trials have shown that this compound exhibits selective toxicity against agricultural pests without significant adverse effects on non-target species.

The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through cyclization reactions and the introduction of substituents via electrophilic aromatic substitution. Researchers have also explored alternative routes using microwave-assisted synthesis to improve reaction efficiency and reduce production costs.

From a toxicological perspective, this compound has undergone extensive safety assessments. Acute toxicity studies indicate that it has a low toxicity profile when administered at therapeutic doses. Chronic toxicity studies are currently underway to evaluate long-term effects on organ systems. Environmental impact assessments have also been conducted to ensure that this compound meets regulatory standards for sustainable use.

In conclusion, 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, combined with its diverse biological activities, positions it as a promising candidate for future drug development and agricultural applications. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in addressing global health and food security challenges.

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